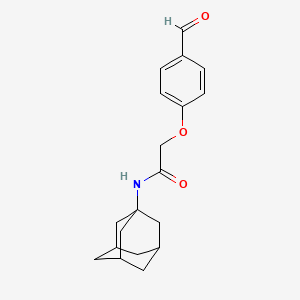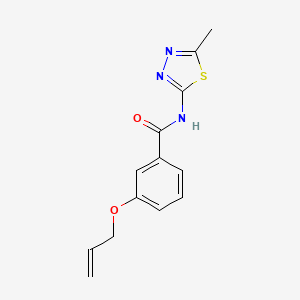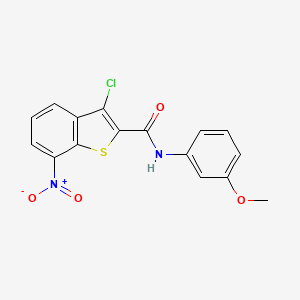![molecular formula C19H16N2O3S B4401399 N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4401399.png)
N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
Vue d'ensemble
Description
N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide, also known as MTCP, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. MTCP belongs to the class of thiophene derivatives, which have been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antioxidant properties.
Mécanisme D'action
The mechanism of action of N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide is not fully understood, but it has been proposed that it works by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been found to inhibit the expression of inflammatory cytokines and reduce oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce inflammation by inhibiting the expression of inflammatory cytokines and reducing oxidative stress. Additionally, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inhibiting the expression of inflammatory cytokines in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide in lab experiments is its potential therapeutic applications in various diseases, including cancer and inflammatory diseases. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research on N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to further elucidate its mechanism of action, which will help to optimize its therapeutic potential. Additionally, future research could focus on developing more potent analogs of this compound with improved pharmacokinetic properties.
Applications De Recherche Scientifique
N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide has been found to exhibit potential therapeutic applications in various scientific research studies. It has been reported to have antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-16-6-3-2-5-15(16)21-18(22)13-8-10-14(11-9-13)20-19(23)17-7-4-12-25-17/h2-12H,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQBMGQKTOZPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4401330.png)


![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4401353.png)
![2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B4401359.png)




![1-[2-(2-benzyl-4-chlorophenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4401396.png)
![1-methyl-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine hydrochloride](/img/structure/B4401408.png)
![2-[4-(1-piperidinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4401409.png)